

Commercial Suppliers and Availability of tert-Butyl Pitavastatin: A Technical Guide

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Compound of Interest

Compound Name: *tert-Butyl pitavastatin*

Cat. No.: *B153524*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **tert-Butyl pitavastatin**, a key intermediate in the synthesis of the cholesterol-lowering drug pitavastatin. The guide details commercial suppliers, provides insights into synthetic methodologies, and elucidates the biochemical pathways influenced by pitavastatin.

Commercial Availability

tert-Butyl pitavastatin is available from a range of specialized chemical suppliers catering to the research and pharmaceutical development sectors. The following table summarizes the offerings from several prominent vendors. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.

Supplier	Catalog Number	Purity	Available Quantities	CAS Number
Toronto Research Chemicals (TRC)	P740007	Not specified	100 mg	586966-54-3
Simson Pharma Limited	P740007	High Purity (Certificate of Analysis provided)	Not specified	586966-54-3
SRIRAMCHEM	SPP123-95	>95%	Not specified	586966-54-3
BOC Sciences	586966-54-3	>95%	Not specified	586966-54-3[1]
SynThink Research Chemicals	SA29514	High Purity (CoA provided)	Not specified	586966-54-3[2]
Clinivex	Not specified	Not specified	Not specified	Not specified
Sinco Pharmachem Inc.	P29932	Not specified	10mg, 25mg, 50mg/vial	586966-54-3[3]

Synthesis of tert-Butyl Pitavastatin: Experimental Protocol

The synthesis of **tert-Butyl pitavastatin** is a multi-step process. The following is a generalized experimental protocol compiled from various patented methods.[4][5] This protocol is intended for informational purposes and should be adapted and optimized by qualified chemists.

Step 1: Synthesis of (4R,6S)-(E)-6-[2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-vinyl]-2,2-dimethyl-[6][7]-dioxan-4-yl-acetic acid tertiary butyl ester

This intermediate is synthesized via a Wittig reaction.

- Reactants:

- triphenyl(2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-yl)-phosphonium bromide
- tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate
- Potassium carbonate
- Solvent: Dimethyl sulfoxide (DMSO)
- Procedure:
 - Dissolve triphenyl(2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-yl)-phosphonium bromide and tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate in DMSO.
 - Heat the reaction mixture to approximately 75°C.
 - Add potassium carbonate to the heated mixture.
 - Stir the reaction mixture for several hours at 75°C.
 - Cool the reaction mixture and add water to precipitate the product.
 - Filter the solid and wash with water.
 - The crude product can be purified by recrystallization from a suitable solvent such as methanol.

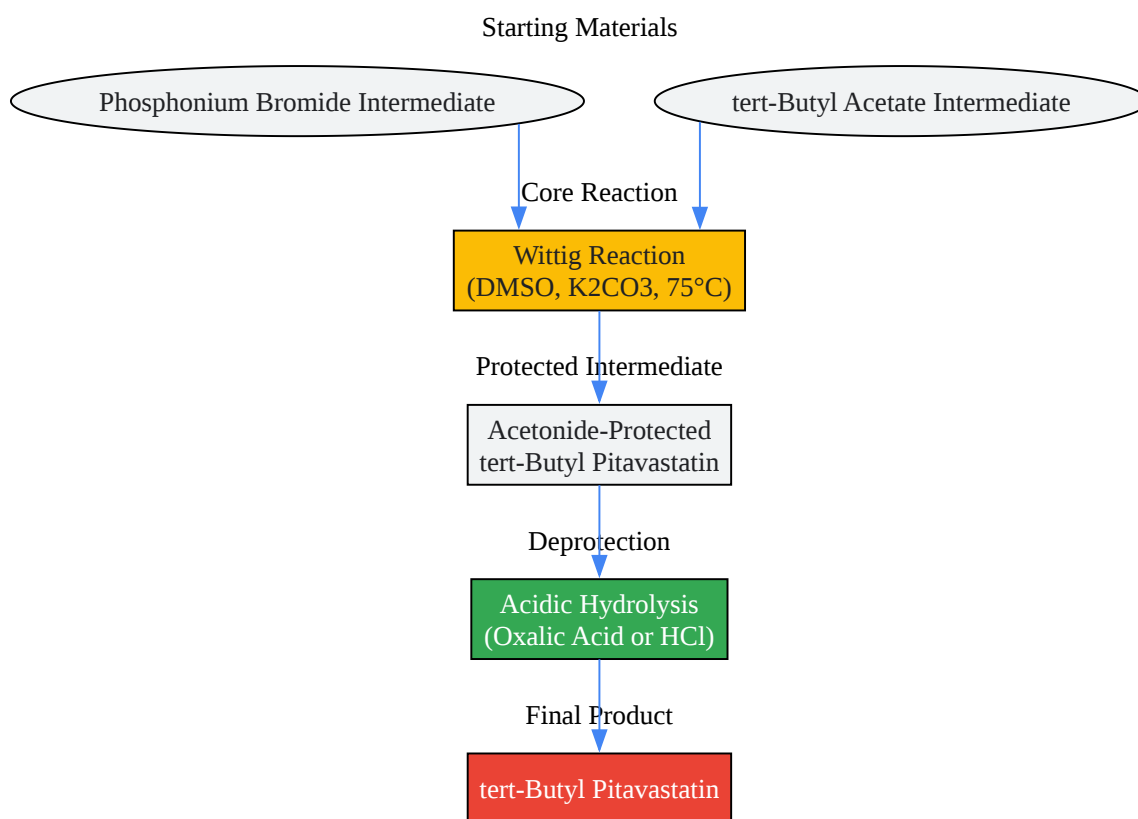
Step 2: Deprotection to form **tert-Butyl Pitavastatin**

The acetonide protecting group is removed under acidic conditions.

- Reactants:
 - (4R,6S)-(E)-6-[2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-vinyl]-2,2-dimethyl-[6][7]-dioxan-4-yl-acetic acid tertiary butyl ester
 - Oxalic acid or Hydrochloric acid
- Solvent: Methanol and Water

- Procedure:
 - Dissolve the protected intermediate in a mixture of methanol and water.
 - Add a solution of oxalic acid or hydrochloric acid.
 - Stir the reaction mixture at a controlled temperature (e.g., 35°C) for several hours.
 - Neutralize the reaction mixture with a base (e.g., sodium carbonate solution).
 - The product, **tert-Butyl pitavastatin**, will precipitate.
 - Filter the solid, wash with water, and dry to obtain the final product.

The following diagram illustrates the general workflow for the synthesis of **tert-Butyl pitavastatin**.

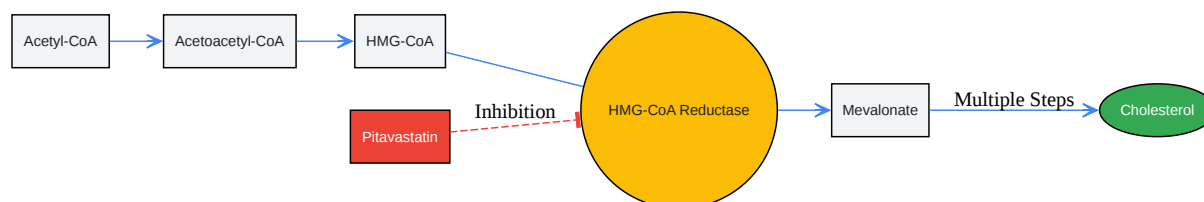


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Synthesis workflow for **tert-Butyl pitavastatin**.

Mechanism of Action and Signaling Pathways

Pitavastatin, the active pharmaceutical ingredient derived from **tert-Butyl pitavastatin**, primarily functions as a competitive inhibitor of HMG-CoA reductase.[7][8] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the cholesterol biosynthesis pathway.[9] By inhibiting this step, pitavastatin reduces the endogenous synthesis of cholesterol.



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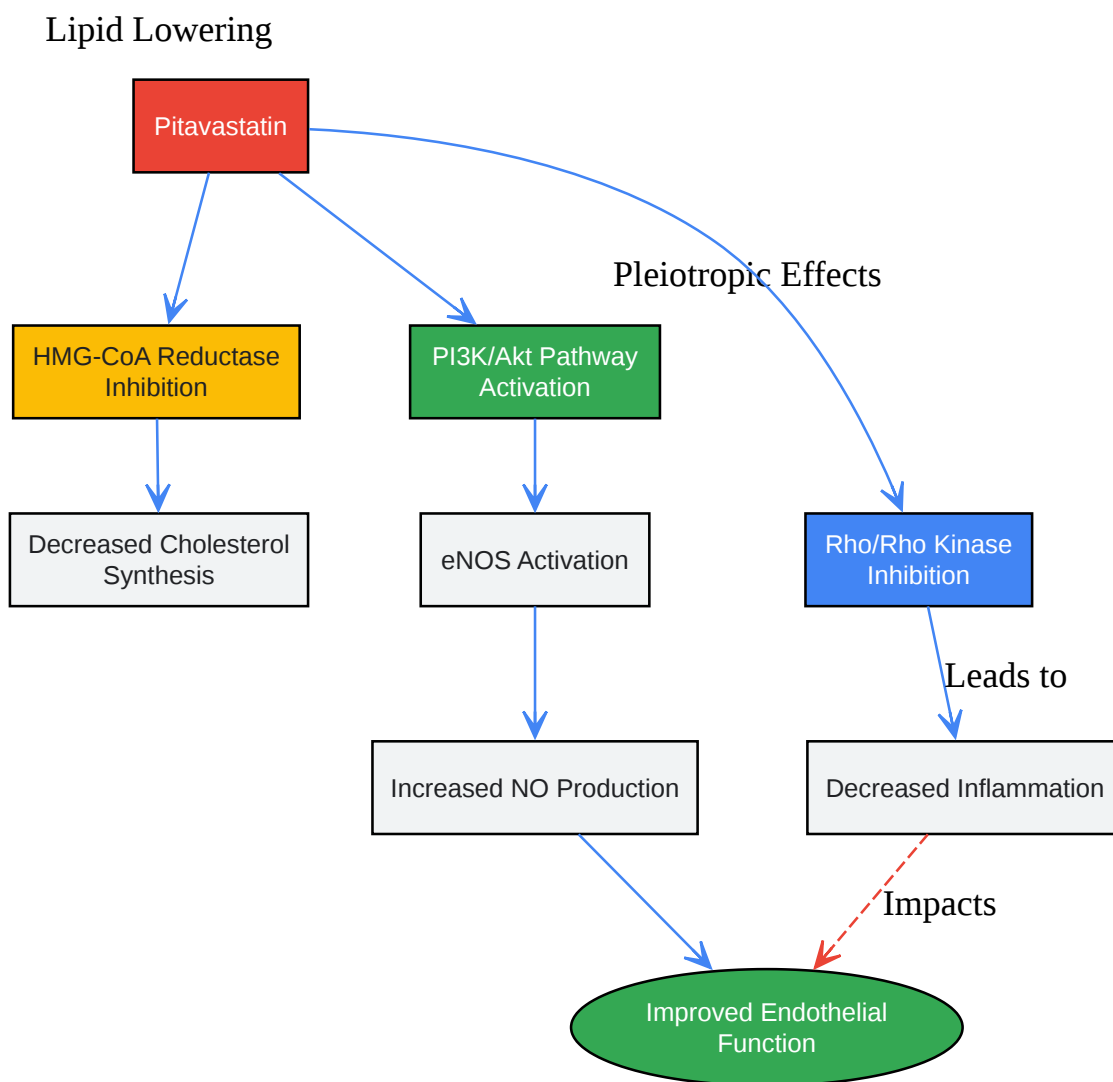
Inhibition of the HMG-CoA reductase pathway by pitavastatin.

Beyond its primary lipid-lowering effect, pitavastatin exhibits several "pleiotropic" effects that are independent of cholesterol reduction and contribute to its cardiovascular benefits.^{[6][7]} These effects are mediated through various signaling pathways.

Pleiotropic Effects and Associated Signaling Pathways:

- **Improvement of Endothelial Function:** Pitavastatin has been shown to enhance the expression and activity of endothelial nitric oxide synthase (eNOS) through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway.^[10] This leads to increased production of nitric oxide (NO), a potent vasodilator with anti-inflammatory properties.
- **Anti-inflammatory Effects:** Pitavastatin can suppress inflammatory responses in the vasculature. This is partly achieved by inhibiting the Rho/Rho kinase signaling pathway.^[6] Inhibition of this pathway leads to a reduction in the expression of pro-inflammatory molecules.
- **Plaque Stabilization:** By modulating the activity of matrix metalloproteinases (MMPs) and promoting the integrity of the fibrous cap of atherosclerotic plaques, pitavastatin contributes to plaque stabilization.
- **Antioxidant Properties:** Pitavastatin has been observed to reduce oxidative stress within the vascular wall.

The following diagram provides a simplified overview of the signaling pathways involved in the pleiotropic effects of pitavastatin.



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Signaling pathways of pitavastatin's pleiotropic effects.

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